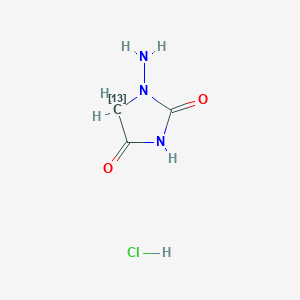
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is a labeled compound used primarily in scientific research. It is a derivative of 1-aminoimidazolidine-2,4-dione, with a carbon-13 isotope at the 5th position. This compound is often utilized in analytical and life sciences due to its unique isotopic labeling, which aids in various spectroscopic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride can be synthesized through the reaction of 1-imino-dimethylurea with formaldehyde under alkaline conditions. The reaction typically occurs in a warm reaction system, leading to the formation of 1-aminoimidazolidine-2,4-dione, which is then labeled with carbon-13 at the 5th position .
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amino derivatives .
Applications De Recherche Scientifique
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-aminoimidazolidine-2,4-dione-5-13C hydrochloride involves its interaction with specific molecular targets. The carbon-13 labeling allows for detailed tracking and analysis of its behavior in various systems. It primarily affects biochemical pathways by integrating into metabolic processes, providing insights into molecular interactions and transformations .
Comparaison Avec Des Composés Similaires
1-Aminoimidazolidine-2,4-dione: The non-labeled version of the compound.
1-Benzylimidazolidine-2,4-dione: A derivative with a benzyl group.
4-Phenyl-1,3-thiazol-2-amine: Another heterocyclic compound with similar structural features.
Uniqueness: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is unique due to its isotopic labeling, which provides enhanced capabilities for spectroscopic studies. This labeling allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations .
Propriétés
Formule moléculaire |
C3H6ClN3O2 |
|---|---|
Poids moléculaire |
152.54 g/mol |
Nom IUPAC |
1-amino-(513C)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1; |
Clé InChI |
WEOHANUVLKERQI-YTBWXGASSA-N |
SMILES isomérique |
[13CH2]1C(=O)NC(=O)N1N.Cl |
SMILES canonique |
C1C(=O)NC(=O)N1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13031297.png)



![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)


![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)




